molecular formula C8H6N2OS B13564203 (Z)-2-cyano-3-thiophen-3-ylprop-2-enamide

(Z)-2-cyano-3-thiophen-3-ylprop-2-enamide

Cat. No.: B13564203
M. Wt: 178.21 g/mol
InChI Key: ZXICRUZKUISQPW-CLTKARDFSA-N
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Description

(Z)-2-cyano-3-thiophen-3-ylprop-2-enamide is an organic compound characterized by the presence of a cyano group, a thiophene ring, and an enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-thiophen-3-ylprop-2-enamide typically involves the reaction of thiophene derivatives with cyanoacetic acid derivatives under specific conditions. One common method includes the Knoevenagel condensation reaction, where thiophene-3-carbaldehyde reacts with cyanoacetamide in the presence of a base such as piperidine. The reaction is carried out in a solvent like ethanol at reflux temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-thiophen-3-ylprop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted enamides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-thiophen-3-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its cyano group can form strong interactions with biological targets, making it a valuable tool in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for various applications, including the development of novel polymers and electronic materials.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-thiophen-3-ylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-cyano-3-furylprop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

    (Z)-2-cyano-3-phenylprop-2-enamide: Contains a phenyl ring instead of a thiophene ring.

    (Z)-2-cyano-3-pyridylprop-2-enamide: Features a pyridine ring in place of the thiophene ring.

Uniqueness

(Z)-2-cyano-3-thiophen-3-ylprop-2-enamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

(Z)-2-cyano-3-thiophen-3-ylprop-2-enamide

InChI

InChI=1S/C8H6N2OS/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H2,10,11)/b7-3-

InChI Key

ZXICRUZKUISQPW-CLTKARDFSA-N

Isomeric SMILES

C1=CSC=C1/C=C(/C#N)\C(=O)N

Canonical SMILES

C1=CSC=C1C=C(C#N)C(=O)N

Origin of Product

United States

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